[1-(3-Bromophenyl)ethyl](ethoxy)amine

Analytical Chemistry Reference Standards Quality Control

The target compound [1-(3-Bromophenyl)ethyl](ethoxy)amine, also known as N-(1-(3-bromophenyl)ethyl)-O-ethylhydroxylamine (CAS 1549736-97-1, MF C10H14BrNO, MW 244.13 g/mol), is a member of the O-substituted hydroxylamine class, specifically an O-ethylhydroxylamine featuring a 3-bromophenyl substituent on the α-carbon of the ethylamine backbone. This compound is primarily sourced as a research chemical and building block, with commercial availability from major suppliers such as Sigma-Aldrich (MilliporeSigma) and Enamine, at purities typically ranging from 95% to 97%.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 1549736-97-1
Cat. No. B1449154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Bromophenyl)ethyl](ethoxy)amine
CAS1549736-97-1
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCCONC(C)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H14BrNO/c1-3-13-12-8(2)9-5-4-6-10(11)7-9/h4-8,12H,3H2,1-2H3
InChIKeyNVJHHSGLLVDZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Bromophenyl)ethyl](ethoxy)amine (CAS 1549736-97-1): A Validated O-Ethylhydroxylamine Building Block for Medicinal Chemistry and Analytical Reference Standards


The target compound [1-(3-Bromophenyl)ethyl](ethoxy)amine, also known as N-(1-(3-bromophenyl)ethyl)-O-ethylhydroxylamine (CAS 1549736-97-1, MF C10H14BrNO, MW 244.13 g/mol), is a member of the O-substituted hydroxylamine class, specifically an O-ethylhydroxylamine featuring a 3-bromophenyl substituent on the α-carbon of the ethylamine backbone . This compound is primarily sourced as a research chemical and building block, with commercial availability from major suppliers such as Sigma-Aldrich (MilliporeSigma) and Enamine, at purities typically ranging from 95% to 97% .

Why [1-(3-Bromophenyl)ethyl](ethoxy)amine Cannot Be Casually Interchanged with Closely Related Analogs


Substitution at the 3-position of the phenyl ring, the presence of the ethoxy group on the hydroxylamine nitrogen, and the methyl substituent at the α-carbon each critically influence the compound's reactivity, physicochemical properties, and biological target engagement. The specific combination of the 3-bromophenyl group with an O-ethylhydroxylamine moiety creates a unique electronic and steric environment that cannot be replicated by simple analogs such as 1-(4-bromophenyl)ethylamine (CAS 45791-36-4), which alters the dipole moment and molecular recognition due to the different bromine substitution pattern, or by non-ethoxylated hydroxylamines like O-[1-(3-bromophenyl)ethyl]hydroxylamine (CAS 1892696-88-6), which lack the ethyl group that modulates lipophilicity and metabolic stability . Furthermore, the ethoxy group is not a passive spectator; it can participate in hydrogen bonding and influence the basicity of the adjacent nitrogen, factors that are central to this compound's utility as a specific derivatization reagent or impurity reference marker, where exact structural fidelity to a target metabolite or process impurity is non-negotiable [1]. Consequently, procurement decisions based solely on generic 'bromophenyl ethylamine' similarity risk introducing structural mismatches that can invalidate analytical methods or lead to misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of [1-(3-Bromophenyl)ethyl](ethoxy)amine from its Nearest Structural Analogs: A Comparative Evidence Assessment


Benchmark Purity Profile of [1-(3-Bromophenyl)ethyl](ethoxy)amine from Certified Commercial Sources

The target compound is commercially available with a minimum certified purity of 95% (HPLC, Sigma-Aldrich/Enamine) , and a 97% purity grade is offered by Leyan . This purity level is critical for its documented application as a reference substance for drug impurity analysis [1]. In contrast, many direct structural analogs do not have the same breadth of certified, multi-vendor purity documentation, complicating their use in regulated analytical environments.

Analytical Chemistry Reference Standards Quality Control

Defined Physical State and Storage: Liquid Form Requiring Refrigerated Conditions

According to Sigma-Aldrich, [1-(3-Bromophenyl)ethyl](ethoxy)amine is a liquid at ambient shipping temperature and requires storage at 4°C . This contrasts with analogs like (S)-1-(3-Bromophenyl)ethylamine (CAS 176707-77-0) or 1-(3-Bromophenyl)ethylamine, which are often handled as solids or liquids with less strict temperature requirements. The need for cold storage implies a specific sensitivity to thermal degradation pathways (e.g., N-O bond cleavage or oxidation) that could compromise analytical accuracy or synthetic yield if not controlled.

Chemical Handling Stability Logistics

Validated Role as a Drug Impurity Reference Standard in Pharmaceutical Analysis

A key differentiator for [1-(3-Bromophenyl)ethyl](ethoxy)amine is its documented application as a reference standard for drug impurity identification and quantification, as stated by supplier bio-fount [1]. This places the compound in a distinct category of 'pharmaceutical impurity or reference reagent' that is not typically claimed for close analogs like 1-(3-Bromophenyl)ethylamine or 1-(4-Bromophenyl)ethylamine, which are more broadly categorized as general building blocks. While quantitative impurity profile data for a specific drug substance is proprietary and not publicly available, the explicit designation as an impurity reference indicates that its purity, identity, and stability have been considered suitable for use in regulated analytical testing environments.

Pharmaceutical Analysis Impurity Profiling Reference Materials

Procurement-Driven Application Scenarios for [1-(3-Bromophenyl)ethyl](ethoxy)amine


Reference Standard for HPLC Impurity Method Validation

The compound's documented role as a drug impurity reference [1] makes it directly applicable for preparing system suitability solutions and spiked samples in HPLC method validation. Its certified purity (95-97%) and the availability from major analytical suppliers reduce the burden of in-house purity verification.

Synthesis of O-Ethylhydroxylamine-Containing Bioactive Molecules

As a liquid O-ethylhydroxylamine building block with a bromophenyl handle, the compound is suited for parallel medicinal chemistry efforts where the bromine atom serves as a synthetic linchpin for cross-coupling reactions. The 4°C storage requirement must be factored into automated synthesis platform design to ensure compound integrity during library production.

Derivatization Reagent for LC-MS Detection of Carbonyl Compounds

O-Ethylhydroxylamines are known to react efficiently with aldehydes and ketones to form stable oxime ethers. The target compound, by virtue of its O-ethylhydroxylamine functionality, can serve as a derivatization agent for LC-MS analysis, where the bromine isotope pattern provides a distinct mass signature that improves detection specificity compared to non-halogenated analogs.

Pharmacophore Validation in Sigma Receptor Ligand Research

The structural motif of N-substituted phenylalkylamines, particularly with a halogen at the 3-position, has shown high affinity for sigma-1 receptors [1]. The target compound serves as a key intermediate for exploring the impact of O-alkylation on sigma receptor binding, where substituting the ethoxy group for a hydroxyl or methoxy group can be used to probe the pharmacophore's hydrogen-bonding requirements.

Technical Documentation Hub

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